molecular formula C9H11NO2 B3340188 N-hydroxy-2-(4-methylphenyl)acetamide CAS No. 2779-74-0

N-hydroxy-2-(4-methylphenyl)acetamide

Cat. No.: B3340188
CAS No.: 2779-74-0
M. Wt: 165.19 g/mol
InChI Key: QTKHIUNOPRTAMQ-UHFFFAOYSA-N
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Description

N-hydroxy-2-(4-methylphenyl)acetamide (CAS 102878-71-7) is an organic compound characterized by a hydroxyl-substituted acetamide backbone and a para-methylphenyl group. Its structure enables hydrogen bonding via the hydroxyl and amide groups, enhancing solubility in polar solvents .

Properties

IUPAC Name

N-hydroxy-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKHIUNOPRTAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2779-74-0
Record name N-hydroxy-2-(4-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy group to an amine group, forming N-amino-2-(4-methylphenyl)acetamide.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamides.

Scientific Research Applications

N-hydroxy-2-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-hydroxy-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

2-Azido-N-(4-methylphenyl)acetamide
  • Structure : Replaces the hydroxyl group with an azide (-N₃) at the acetamide position.
  • Synthesis : Prepared via reaction of 2-chloro-N-(4-methylphenyl)acetamide with sodium azide under reflux .
  • Properties :
    • Exhibits distinct reactivity in click chemistry (e.g., cycloaddition reactions).
    • Crystal structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming chains along the crystallographic c-axis .
  • Applications : Intermediate for heterocycle synthesis (e.g., tetrazoles, triazolines) .
N-Hydroxy-2-{4-[(3,4-dimethoxyphenylcarbamoyl)-ethyl]piperazin-1-yl}acetamide
  • Structure : Incorporates a piperazine ring and 3,4-dimethoxyphenylcarbamoyl group.
  • Properties :
    • Enhanced biological activity due to the piperazine moiety, which improves solubility and binding to enzyme active sites.
    • Reported yield: 54.9%, melting point 69–71°C .
  • Applications: Potential enzyme inhibitor (e.g., metalloproteases) due to hydroxamate metal-binding capability .
N-Hydroxy-2-(naphthalene-2-ylsulfanyl)acetamide
  • Structure : Features a naphthalene-2-ylsulfanyl group instead of methylphenyl.
  • Properties: Lipophilic naphthalene enhances membrane permeability. Acts as a potent aminopeptidase-N (APN) inhibitor (IC₅₀ in nanomolar range) with selectivity over other metalloenzymes (e.g., MMP-9, ACE) .

Biological Activity

N-hydroxy-2-(4-methylphenyl)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is characterized by its hydroxy group and an aromatic ring structure, which contribute to its biological properties. Its applications span across antimicrobial and anti-inflammatory domains, making it a compound of interest in pharmacological research.

2. Biological Activities

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.

Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Enzyme Inhibition:
this compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play critical roles in neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and stability.
  • Metabolic Transformation: The compound may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.
  • Enzyme Interaction: Its ability to chelate metal ions allows it to inhibit metalloproteases, impacting various biological processes.

4. Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains.
Showed inhibition of AChE and BChE, suggesting potential use in neurodegenerative disease treatment.
Investigated enzyme inhibitory properties against metalloproteases, indicating therapeutic potential.

5. Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Effects
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models revealed that administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

6. Conclusion

This compound displays significant biological activity with promising applications in antimicrobial and anti-inflammatory therapies. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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